![molecular formula C19H13F2N5O2 B2421537 N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021045-87-3](/img/structure/B2421537.png)
N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSIIMSCYKSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C20H16F2N6O
- Molecular Weight : 396.37 g/mol
- CAS Number : [Not provided in search results]
Structural Features
The compound features:
- A fluorophenyl group which may enhance lipophilicity and biological activity.
- A pyrazolo[1,5-d][1,2,4]triazin core known for its pharmacological properties.
Anticancer Activity
The compound has shown promising anticancer activity in various studies. For instance:
- Cytotoxicity : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant cytotoxic effects on cancer cell lines. The IC50 values for related compounds often fall within the nanomolar to micromolar range, indicating strong antiproliferative effects against several cancer types including leukemia and cervical carcinoma (HeLa) cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 0.86 | |
Compound B | L1210 | 1.2 | |
N-(2-fluorophenyl)... | Various (NCI-60) | 1.4 - 4.2 |
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Many compounds in the pyrazolo family act as inhibitors of key enzymes involved in cell cycle regulation and apoptosis. For example, compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell division .
- Signal Transduction Pathways : The compound may interfere with various signaling pathways that promote cancer cell survival and proliferation.
Other Biological Activities
In addition to anticancer properties, research indicates potential activities against other conditions:
- Antimicrobial Effects : Some derivatives have shown antimicrobial properties, suggesting broader therapeutic applications.
- Anti-inflammatory Activity : Pyrazolo compounds have also been studied for their anti-inflammatory effects in preclinical models.
Study 1: Antiproliferative Effects on HeLa Cells
A study evaluated the antiproliferative effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 0.5 µM with an IC50 value determined to be approximately 0.8 µM .
Study 2: NCI-60 Cell Panel Screening
In a comprehensive screening against the NCI-60 cell panel, related compounds exhibited GI50 values ranging from 1.4 to 4.2 µM across various cancer types. This highlights the potential utility of this compound class in oncology .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, derivatives of similar structures have shown promising results against human glioblastoma (SNB-19) and ovarian cancer (OVCAR-8) with significant growth inhibition percentages ranging from 75% to 86% .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | Percent Growth Inhibition |
---|---|---|
Compound 6h | SNB-19 | 86.61% |
Compound 6h | OVCAR-8 | 85.26% |
Compound 6h | NCI-H40 | 75.99% |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on similar pyrazolo[1,5-d]triazin derivatives has indicated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) showing significant potency . This opens avenues for developing new antitubercular agents that are affordable and effective.
Table 2: Antimicrobial Activity
Compound Name | Target Organism | MIC (μg/mL) |
---|---|---|
Derivative 3m | M. tuberculosis H37Rv | 4 |
Derivative 3m | Rifampin-resistant M. tuberculosis | 4 |
Mechanistic Insights
The mechanism of action for compounds like this compound is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth and microbial resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the pyrazolo[1,5-d]triazin core can significantly influence biological activity.
Table 3: Key Structural Features and Their Impact
Structural Feature | Impact on Activity |
---|---|
Fluoro substituents | Enhance lipophilicity |
Acetamide group | Improves solubility |
Pyrazolo ring modifications | Alters receptor binding |
Q & A
Q. What are the key synthetic steps for preparing N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide?
- Methodological Answer : Synthesis typically involves:
Core Formation : Cyclization of precursors (e.g., pyrazolo-triazine) under reflux in polar aprotic solvents like DMF or DMSO .
Substituent Introduction : Fluorophenyl groups are added via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic rings) .
Acetamide Linkage : Coupling the fluorophenyl amine with activated carboxylic acid derivatives (e.g., using EDC/HOBt) .
Critical Conditions : Temperature control (70–100°C), catalyst use (triethylamine or Pd catalysts), and purification via column chromatography .
Q. How is the structural integrity of the compound verified post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., fluorophenyl peaks at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~450–500) .
- X-ray Crystallography : Resolves bond angles and spatial arrangements, critical for confirming the pyrazolo-triazine core .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazolo-triazine core synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and byproduct formation .
- Catalyst Optimization : Use Pd(PPh₃)₄ for coupling reactions (0.5–2 mol%) and monitor via TLC .
- Table: Yield Optimization Strategies
Condition | Yield Range | Purity (HPLC) | Reference |
---|---|---|---|
DMF, 80°C, 12h | 60–70% | >95% | |
DMSO, 100°C, 8h | 75–85% | >98% | |
THF, reflux, 24h | 40–50% | 90% |
Q. How to resolve contradictions in reported biological activity data for fluorophenyl-pyrazolo-triazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., 4-fluorophenyl vs. chlorophenyl) .
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP-binding assays for kinase inhibition) .
- Example Contradiction : A 4-fluorophenyl analog may show higher potency in kinase assays but lower solubility. Adjust substituents (e.g., add methoxy groups) to balance properties .
Q. What experimental strategies are recommended for SAR studies on this compound?
- Methodological Answer :
Substituent Variation : Synthesize analogs with modified fluorophenyl groups (e.g., 3-fluoro, 2,4-difluoro) and measure bioactivity .
Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the pyrazolo-triazine core) .
Q. Table: SAR Trends in Analog Compounds
Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) | Reference |
---|---|---|---|
4-Fluorophenyl | 0.12 µM | 15 | |
3-Methoxyphenyl | 0.45 µM | 45 | |
2-Chlorophenyl | 0.30 µM | 10 |
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent solubility profiles despite structural similarity?
- Methodological Answer :
- LogP Analysis : Fluorine’s electron-withdrawing effect increases lipophilicity, reducing aqueous solubility. Methoxy groups improve solubility via hydrogen bonding .
- Crystallinity Studies : Polymorph screening (via XRD) can reveal differences in crystal packing that affect dissolution rates .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.